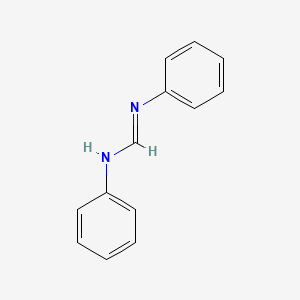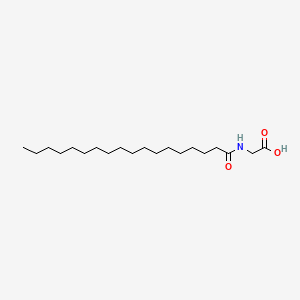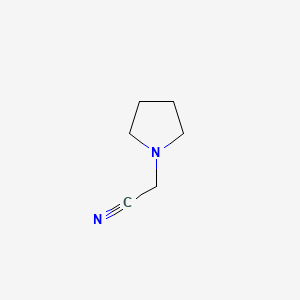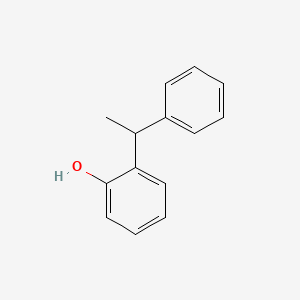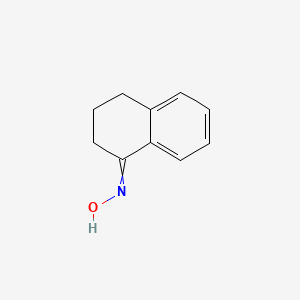
3,4-Dihydronaphthalen-1(2H)-one oxime
Vue d'ensemble
Description
3,4-Dihydronaphthalen-1(2H)-one oxime is a chemical compound that is part of a broader class of organic compounds known as naphthalenes. These compounds are characterized by a fused two-ring system, which is a structure of considerable interest due to its presence in many natural products and its potential for pharmaceutical applications.
Synthesis Analysis
The synthesis of related naphthalene oximes has been explored in various studies. For instance, novel oximes of 2-aryl-6-methoxy-3,4-dihydronaphthalene were synthesized and evaluated as inhibitors of a specific enzyme involved in steroidogenesis, 17α-hydroxylase-C17,20-lyase (P450 17) . The synthesis involved multiple steps, including palladium-catalyzed coupling, hydrolysis, and condensation reactions, followed by the reaction of hydroxylamine hydrochloride with keto compounds to form the oximes. Another study reported the first total synthesis of a racemic dihydroxy dihydronaphthalen-1(2H)-one derivative, which involved key steps such as dihydroxylation, benzylic oxidation, and prenylation .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide was elucidated, revealing a "twist-boat" conformation in the saturated carbon skeleton and an extensive intermolecular hydrogen bond network . This information is crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
The reactivity of dihydronaphthalen-1(2H)-one derivatives in chemical reactions has been explored in the context of synthesizing hybrid polyoxaheterocyclic compounds. For instance, Michael condensation reactions were performed with methylene active compounds to create O-heterocyclic hybrid systems . The study demonstrated the formation of complex structures, including xanthene and chromene systems, and highlighted the influence of reaction conditions on the outcome of the transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,4-Dihydronaphthalen-1(2H)-one oxime are not detailed in the provided papers, the properties of similar compounds can be inferred. Naphthalene derivatives generally exhibit hydrophobic and hydrophilic regions due to their aromatic and polar functional groups, respectively. These properties affect their solubility, crystallization behavior, and potential interactions with biological molecules .
Applications De Recherche Scientifique
Application 1: Organic Synthesis
- Summary of Application: Oxime ethers, such as 3,4-Dihydronaphthalen-1(2H)-one oxime, are versatile precursors in organic synthesis . They are used in cyclization and metal-catalyzed cross-coupling reactions .
- Methods of Application: The specific methods of application can vary widely depending on the specific reaction being performed. Generally, these reactions involve the use of a metal catalyst and appropriate reaction conditions to promote cyclization or cross-coupling .
- Results or Outcomes: The use of oxime ethers in these reactions can lead to a variety of complex organic compounds. The specific outcomes can vary widely depending on the reaction conditions and the specific compounds being used .
Application 2: Copper-Catalyzed Annulation-Cyanotrifluoromethylation
- Summary of Application: 3,4-Dihydronaphthalen-1(2H)-one oxime can be used in a copper-catalyzed annulation-cyanotrifluoromethylation reaction . This reaction provides a rapid and concise access to a wide range of stereodefined (Z)-3,4-dihydronaphthalen-1(2H)-ones with a quaternary carbon center .
- Methods of Application: This reaction involves the use of a copper catalyst, Togni’s reagent, and TMSCN . The reaction proceeds smoothly under mild conditions .
- Results or Outcomes: The reaction provides a rapid and concise access to a wide range of stereodefined (Z)-3,4-dihydronaphthalen-1(2H)-ones with a quaternary carbon center in generally good yields . The protocol enjoys wide substrate scope regarding 1,7-enynes, high functional group tolerance and complete stereoselectivity .
Application 3: Reduction and Reductive Rearrangement of Oximes
- Summary of Application: 3,4-Dihydronaphthalen-1(2H)-one oxime can be used in the reduction and reductive rearrangement of oximes . This process is catalyzed by combinations of B(C6F5)3 and dihydrogen and hydrosilanes .
- Methods of Application: The reaction involves the use of B(C6F5)3 and dihydrogen and hydrosilanes as catalysts . The specific reaction conditions can vary depending on the specific compounds being used .
- Results or Outcomes: The reaction leads to the reduction and reductive rearrangement of oximes . The specific outcomes can vary widely depending on the reaction conditions and the specific compounds being used .
Application 4: Generation of Stereodefined (Z)-3,4-dihydronaphthalen-1(2H)-ones
- Summary of Application: 3,4-Dihydronaphthalen-1(2H)-one oxime can be used in a new three-component strategy for the copper-catalyzed annulation–cyanotrifluoromethylation of easily available 1,7-enynes .
- Methods of Application: The reaction involves the use of a copper catalyst, Togni’s reagent, and TMSCN . The reaction proceeds smoothly under mild conditions .
- Results or Outcomes: The reaction provides a rapid and concise access to a wide range of stereodefined (Z)-3,4-dihydronaphthalen-1(2H)-ones with a quaternary carbon center in generally good yields . The protocol enjoys wide substrate scope regarding 1,7-enynes, high functional group tolerance and complete stereoselectivity .
Application 5: Reduction and Reductive Rearrangement of Oximes
- Summary of Application: 3,4-Dihydronaphthalen-1(2H)-one oxime can be used in the reduction and reductive rearrangement of oximes . This process is catalyzed by combinations of B(C6F5)3 and dihydrogen and hydrosilanes .
- Methods of Application: The reaction involves the use of B(C6F5)3 and dihydrogen and hydrosilanes as catalysts . The specific reaction conditions can vary depending on the specific compounds being used .
- Results or Outcomes: The reaction leads to the reduction and reductive rearrangement of oximes . The specific outcomes can vary widely depending on the reaction conditions and the specific compounds being used .
Application 6: Generation of Stereodefined (Z)-3,4-dihydronaphthalen-1(2H)-ones
- Summary of Application: 3,4-Dihydronaphthalen-1(2H)-one oxime can be used in a new three-component strategy for the copper-catalyzed annulation–cyanotrifluoromethylation of easily available 1,7-enynes .
- Methods of Application: The reaction involves the use of a copper catalyst, Togni’s reagent, and TMSCN . The reaction proceeds smoothly under mild conditions .
- Results or Outcomes: The reaction provides a rapid and concise access to a wide range of stereodefined (Z)-3,4-dihydronaphthalen-1(2H)-ones with a quaternary carbon center in generally good yields . The protocol enjoys wide substrate scope regarding 1,7-enynes, high functional group tolerance and complete stereoselectivity .
Safety And Hazards
While specific safety and hazards information for 3,4-Dihydronaphthalen-1(2H)-one oxime is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Orientations Futures
Oximes, including 3,4-Dihydronaphthalen-1(2H)-one oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation. Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in the use of oximes may include further exploration of these properties and applications.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDVQUUMKXZPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275315 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydronaphthalen-1(2H)-one oxime | |
CAS RN |
3349-64-2 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydronaphthalen-1(2H)-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


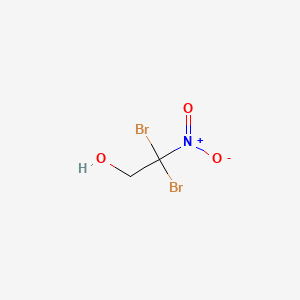
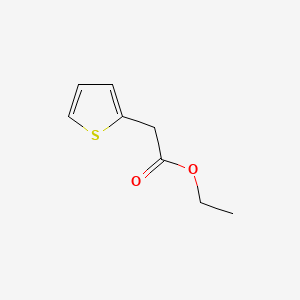
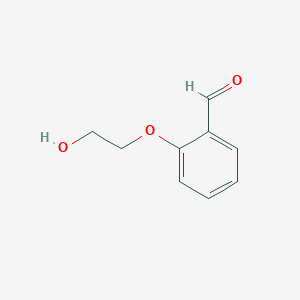
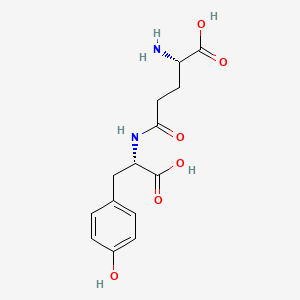

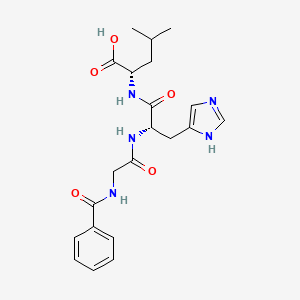
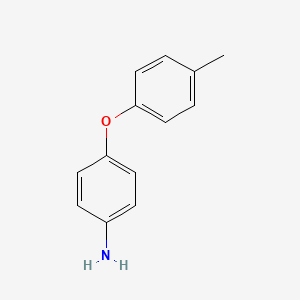

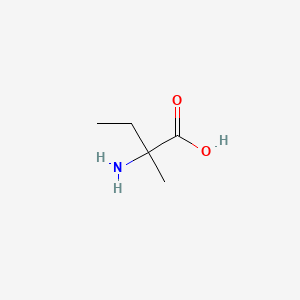
![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)
